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Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclohexene

Cat. No.: B125843

An In-Depth Technical Guide to 1-Pyrrolidino-1-
cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, also known as 1-(1-cyclohexen-1-yl)pyrrolidine, is a widely
utilized enamine in organic synthesis. Its unique electronic structure, featuring a nucleophilic (3-
carbon, makes it an invaluable intermediate for the formation of carbon-carbon bonds. This
technical guide provides a comprehensive overview of its physical and chemical properties,
detailed experimental protocols for its synthesis and application, and a summary of its key
reactivity, with a focus on its role in the seminal Stork enamine alkylation. All quantitative data is
presented in structured tables, and key reaction workflows are visualized using diagrams.

Core Properties of 1-Pyrrolidino-1-cyclohexene

1-Pyrrolidino-1-cyclohexene is a cyclic enamine that typically appears as a colorless to light
yellow liquid.[1] It is known for its sensitivity to air and moisture, necessitating storage under an
inert atmosphere at refrigerated temperatures.[2]

Physical and Chemical Identifiers
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Identifier Value
IUPAC Name 1-(cyclohexen-1-yl)pyrrolidine[3]
CAS Number 1125-99-1[3]

Molecular Formula

C1o0H17N[3]

Molecular Weight

151.25 g/mol [3]

Canonical SMILES

C1CCC(=CC1)N2CCCC2[3]

InChl Key

KTZNVZJECQAMBV-UHFFFAOYSA-N[3]

Physicochemical Properties

Property Value Reference(s)
Appearance Clear, light yellow liquid [1]

Boiling Point 114-115 °C at 15 mmHg [4]

112 °C at 12 mmHg [5]

Density 0.94 g/mL at 25 °C [4]

Refractive Index (n2°/D) 1.5217 [4]

Flash Point

39 °C (102.2 °F) - closed cup [3]

Solubility

Soluble in organic solvents,

[6]

insoluble in water.

Storage Conditions

2-8°C, under inert gas (e.qg.,
[2][4]

Nitrogen), Air Sensitive

Spectroscopic Data

The structural features of 1-pyrrolidino-1-cyclohexene give rise to a characteristic

spectroscopic signature. The key feature is the enamine moiety (N-C=C), which can be clearly
identified in IR and NMR spectra.

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by C-H stretching vibrations and a characteristic C=C stretching
frequency for the enamine double bond.

Vibration Position (cm™?) Intensity Notes

From the alkyl

portions of the

sp® C-H Stretch < 3000 Strong
cyclohexene and
pyrrolidine rings.[7]
) From the hydrogen on
sp2 C-H Stretch ~3020 - 3100 Medium
the double bond.[7]
Characteristic
absorption for the
C=C Stretch )
] ~1640 - 1660 Medium carbon-carbon double
(Enamine) ]
bond of the enamine.
[7]
) Associated with the
C-N Stretch ~1300 - 1000 Medium-Strong

carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments
in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom.

IH NMR Spectral Data (Approximate Shifts)
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Proton Environment

Chemical Shift (6, ppm)

Notes

Deshielded proton on the

Vinylic Proton (=C-H) 45-5.0
double bond.
_ Protons on the carbon
Allylic Protons (-CH2-C=C) ~2.0-2.3 )
adjacent to the double bond.[8]
o Protons on carbons directly
Pyrrolidine Protons (-N-CHz-) ~2.8-3.2 ]
attached to the nitrogen.
o Other protons on the
Pyrrolidine Protons (-CH2-) ~1.7-2.0 o )
pyrrolidine ring.
Saturated protons on the
Cyclohexene Protons (-CHz-) ~15-1.8

cyclohexene ring.

13C NMR Spectral Data (Approximate Shifts)

Carbon Environment

Chemical Shift (6, ppm)

Notes

Quaternary Vinylic Carbon (N-

The carbon of the double bond

co) 140 - 150 attached to the nitrogen is
- significantly deshielded.[9][10]
The B-carbon of the enamine
o is shielded due to electron
Vinylic Carbon (-C=CH-) 95-105 ) )
donation from the nitrogen.[9]
[10]
o Carbons directly attached to
Pyrrolidine Carbons (-N-CHz-) 45 - 55 )
the nitrogen.[9][10]
] Carbon adjacent to the double
Allylic Carbon (-CH2-C=C) ~30
bond.[9][10]
_ ) Remaining sp? hybridized
Aliphatic Carbons (-CH2-) 20-30

carbons in both rings.[9][10]

Chemical Synthesis and Reactivity
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Synthesis of 1-Pyrrolidino-1-cyclohexene

The most common and efficient method for synthesizing 1-pyrrolidino-1-cyclohexene is the
acid-catalyzed condensation of cyclohexanone with pyrrolidine.[4] The reaction is driven to
completion by the removal of water, typically using a Dean-Stark apparatus with an azeotroping
solvent like toluene.[3]

Cyclohexanone

Workup &
Forms 1-Pyrrolidino-1-cyclohexene Purification Pure Product
(Distillation)

vy
A

Reaction Vessel Heat Reflux with

(Toluene, p-TsOH catalyst) Dean-Stark Trap >
eeeeee 2 Water (byproduct)

Pyrrolidine

Reactants

Click to download full resolution via product page

Caption: Synthesis of 1-Pyrrolidino-1-cyclohexene.

Core Reactivity: The Stork Enamine Alkylation

1-Pyrrolidino-1-cyclohexene is a cornerstone of the Stork enamine synthesis, a powerful
method for the a-alkylation and a-acylation of ketones under neutral conditions.[11][12] The
enamine acts as a synthetic equivalent of an enolate, but avoids the use of strong bases which
can cause side reactions like self-condensation or polyalkylation.[13]

The reaction proceeds in three key stages:
+ Enamine Formation: A ketone (e.g., cyclohexanone) is converted to its enamine.[12]

o Alkylation/Acylation: The enamine's nucleophilic B-carbon attacks an electrophile (e.g., an
alkyl halide or acyl halide).[14]

o Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid to
regenerate the carbonyl group, yielding the a-substituted ketone.[14]
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Caption: General workflow for the Stork enamine alkylation.

Experimental Protocols
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The following protocols are generalized procedures based on established methods.
Researchers should adapt them to specific substrates and scales, adhering to all standard
laboratory safety practices.

Protocol: Synthesis of 1-Pyrrolidino-1-cyclohexene

This procedure is adapted from a general method for enamine synthesis from cyclohexanone.

[6]

o Apparatus: A round-bottomed flask equipped with a Dean-Stark trap, reflux condenser,
magnetic stirrer, and a nitrogen inlet.

e Reagents:

[e]

Cyclohexanone (1.0 eq)

[e]

Pyrrolidine (1.2 eq)

o

Toluene (solvent, approx. 2 mL per mmol of cyclohexanone)

[¢]

p-Toluenesulfonic acid monohydrate (catalyst, 0.01 eq)
e Procedure:

o To the round-bottomed flask, add cyclohexanone, pyrrolidine, toluene, and a catalytic
amount of p-toluenesulfonic acid.

o Fit the Dean-Stark trap and reflux condenser. Ensure the system is under a nitrogen
atmosphere.

o Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
o Continue refluxing for 4-5 hours, or until water ceases to be collected.
o Allow the reaction mixture to cool to room temperature.

o Carefully remove the solvent and excess pyrrolidine under reduced pressure using a
rotary evaporator.
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o Purify the resulting crude oil by vacuum distillation to yield 1-pyrrolidino-1-cyclohexene
as a colorless to pale yellow liquid.

Protocol: Stork Alkylation of Cyclohexanone with Allyl
Bromide

This protocol is a representative example of the Stork enamine reaction.

o Apparatus: A multi-necked round-bottomed flask with a magnetic stirrer, nitrogen inlet, and
addition funnel.

e Reagents:
o 1-Pyrrolidino-1-cyclohexene (1.0 eq, prepared as above)
o Anhydrous dioxane or benzene (solvent)
o Allyl bromide (1.1 eq)
o 10% Aqueous HCI
e Procedure:
o Alkylation:

= Dissolve 1-pyrrolidino-1-cyclohexene in anhydrous dioxane in the reaction flask under
a nitrogen atmosphere.

= Add allyl bromide dropwise to the stirred solution at room temperature.

= Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the
iminium salt) may be observed.

o Hydrolysis:

» Add an equal volume of 10% aqueous HCI to the reaction mixture.
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= Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium
salt.

o Workup and Purification:
» Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

= Combine the organic layers, wash with saturated sodium bicarbonate solution, then with
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product (2-allylcyclohexanone) by column chromatography or vacuum
distillation.

Safety and Handling

1-Pyrrolidino-1-cyclohexene is a flammable liquid and vapor. It causes skin and serious eye
irritation.[3] Use only in a well-ventilated area and wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. It is air-sensitive and should
be stored under an inert atmosphere.[2] All procedures should be carried out in a fume hood.

Conclusion

1-Pyrrolidino-1-cyclohexene remains a vital tool in the arsenal of synthetic organic chemists.
Its predictable reactivity, particularly in the Stork enamine synthesis, provides a mild and
effective pathway for the a-functionalization of ketones. Understanding its physical properties,
spectroscopic characteristics, and the nuances of its handling are critical for its successful
application in research and development, from academic laboratories to the pharmaceutical
industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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